Cas no 2171998-01-7 (4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}pentanoic acid)

2171998-01-7 structure
Nome del prodotto:4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}pentanoic acid
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}pentanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}pentanoic acid
- 4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}pentanoic acid
- EN300-1504523
- 2171998-01-7
-
- Inchi: 1S/C26H30N2O5/c1-17(11-12-24(30)31)27-23(29)15-26(13-6-14-26)28-25(32)33-16-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-5,7-10,17,22H,6,11-16H2,1H3,(H,27,29)(H,28,32)(H,30,31)
- Chiave InChI: AXOLWFYKIAAGFN-UHFFFAOYSA-N
- Sorrisi: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(CC(NC(C)CCC(=O)O)=O)CCC1)=O
Proprietà calcolate
- Massa esatta: 450.21547206g/mol
- Massa monoisotopica: 450.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 700
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 105Ų
- XLogP3: 3.9
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}pentanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1504523-5000mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}pentanoic acid |
2171998-01-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1504523-10000mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}pentanoic acid |
2171998-01-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1504523-1000mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}pentanoic acid |
2171998-01-7 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1504523-0.25g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}pentanoic acid |
2171998-01-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1504523-2500mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}pentanoic acid |
2171998-01-7 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1504523-1.0g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}pentanoic acid |
2171998-01-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1504523-500mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}pentanoic acid |
2171998-01-7 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1504523-0.1g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}pentanoic acid |
2171998-01-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1504523-100mg |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}pentanoic acid |
2171998-01-7 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1504523-2.5g |
4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}pentanoic acid |
2171998-01-7 | 2.5g |
$6602.0 | 2023-06-05 |
4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}pentanoic acid Letteratura correlata
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
2171998-01-7 (4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}pentanoic acid) Prodotti correlati
- 75090-52-7(7-Bromo-4-Chloroquinoline)
- 1374509-52-0(4-Amino-8-phenylpyrazolo5,1-c-1,2,4triazine-3-carbothioamide)
- 2228987-80-0(2,2-difluoro-3-(4-methylpyridin-2-yl)propan-1-amine)
- 1780700-09-5((4-Aminopyrimidin-2-yl)methanol)
- 2034302-11-7(4-cyclopropyl-1-1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl-1H-1,2,3-triazole)
- 2138011-26-2(3-amino-N-1-(azetidin-3-yl)-1H-pyrazol-5-yl-3-methylbutanamide)
- 2034234-20-1(3-3-(cyclopropylmethoxy)pyrrolidine-1-carbonylbenzonitrile)
- 893998-30-6(3-(3-nitrophenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine)
- 2227848-75-9((2S)-2-4-bromo-3-(trifluoromethyl)phenyloxirane)
- 198633-85-1(1-(2-azidoethyl)-4-bromobenzene)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso